molecular formula C14H17NO3S B372248 2-({2-Nitrophenyl}sulfanyl)cyclooctanone

2-({2-Nitrophenyl}sulfanyl)cyclooctanone

Cat. No. B372248
M. Wt: 279.36g/mol
InChI Key: DURJJDLFRHUNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-nitrophenyl)thio]-1-cyclooctanone is a C-nitro compound.

Scientific Research Applications

  • Organic Synthesis and Chemical Transformations : A study by Kimbaris et al. (2004) explores the synthesis of novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, showcasing the utility of related compounds in creating complex molecular structures through reactions like Truce–Smiles type rearrangement and reductive cyclisation (Kimbaris et al., 2004).

  • Structural Characterization and Molecular Design : The structural characterization of related compounds has been conducted by Al-Wahaibi et al. (2021), providing insights into their potential as dihydrofolate reductase inhibitors, a crucial aspect in drug discovery and development (Al-Wahaibi et al., 2021).

  • Bioactive Compound Synthesis : Rahman et al. (2005) describe the synthesis of novel compounds from 10-undecenoic acid hydrazide, demonstrating the role of similar chemical structures in producing bioactive molecules, which can have implications in medicinal chemistry (Rahman et al., 2005).

  • Catalysis in Chemical Reactions : Sabounchei et al. (2016) discuss the synthesis of new Pd(II) complexes involving sulfur ylides, highlighting the application of related compounds in catalysis, particularly in the Mizoroki–Heck reaction, a valuable tool in organic synthesis (Sabounchei et al., 2016).

  • Materials Science and Engineering : Tapaswi et al. (2015) have developed transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which include related compounds, showing their importance in creating materials with high refractive indices and small birefringence (Tapaswi et al., 2015).

  • Biological Systems and Molecular Imaging : Lin et al. (2015) explore the use of reaction-based fluorescent probes for detecting hydrogen sulfide and reactive sulfur species in biological systems. Compounds like 2-({2-Nitrophenyl}sulfanyl)cyclooctanone may play a role in such probes due to their unique chemical properties (Lin et al., 2015).

properties

Product Name

2-({2-Nitrophenyl}sulfanyl)cyclooctanone

Molecular Formula

C14H17NO3S

Molecular Weight

279.36g/mol

IUPAC Name

2-(2-nitrophenyl)sulfanylcyclooctan-1-one

InChI

InChI=1S/C14H17NO3S/c16-12-8-3-1-2-4-10-14(12)19-13-9-6-5-7-11(13)15(17)18/h5-7,9,14H,1-4,8,10H2

InChI Key

DURJJDLFRHUNEU-UHFFFAOYSA-N

SMILES

C1CCCC(=O)C(CC1)SC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCCC(=O)C(CC1)SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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